molecular formula C12H13NO3 B13720733 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione

Cat. No.: B13720733
M. Wt: 219.24 g/mol
InChI Key: IJYNKASDANZXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,4,6-trimethylphenylamine with an appropriate oxazolidine-2,5-dione precursor. One common method involves the use of a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization . This method provides a convenient and efficient route to the target compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trimethylphenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing new molecules with specific properties and functions.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H13NO3/c1-6-4-7(2)9(8(3)5-6)10-11(14)16-12(15)13-10/h4-5,10H,1-3H3,(H,13,15)

InChI Key

IJYNKASDANZXCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2C(=O)OC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.